molecular formula C21H30N2O2 B11704991 1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid

Cat. No.: B11704991
M. Wt: 342.5 g/mol
InChI Key: CXNATEZOVVRARQ-UHFFFAOYSA-N
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Description

1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is a chemical compound belonging to the beta-carboline family. Beta-carbolines are a group of alkaloids known for their diverse biological activities and presence in various natural sources. This compound is characterized by its unique structure, which includes a nonyl chain attached to the beta-carboline core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid typically involves the reaction of beta-carboline with a nonyl group donor under specific conditions. One common method is the reaction of beta-carboline with nonyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The nonyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like sodium azide (NaN3) and thiols (RSH) can be employed for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted beta-carboline derivatives.

Scientific Research Applications

1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-Methyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid
  • 1,2,3,4-Tetrahydro-beta-carboline-3-carboxylic acid
  • 1-Methyl-1,2,3,4-tetrahydro-β-carboline-3-carboxylic acid

Uniqueness

1-Nonyl-2,3,4,9-tetrahydro-1H-beta-carboline-3-carboxylic acid is unique due to the presence of the nonyl chain, which imparts distinct chemical and biological properties. This structural feature differentiates it from other beta-carboline derivatives and may contribute to its specific activities and applications.

Properties

Molecular Formula

C21H30N2O2

Molecular Weight

342.5 g/mol

IUPAC Name

1-nonyl-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole-3-carboxylic acid

InChI

InChI=1S/C21H30N2O2/c1-2-3-4-5-6-7-8-13-18-20-16(14-19(22-18)21(24)25)15-11-9-10-12-17(15)23-20/h9-12,18-19,22-23H,2-8,13-14H2,1H3,(H,24,25)

InChI Key

CXNATEZOVVRARQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1C2=C(CC(N1)C(=O)O)C3=CC=CC=C3N2

Origin of Product

United States

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